molecular formula C12H18BrN3O2 B8217586 tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8217586
M. Wt: 316.19 g/mol
InChI Key: JCPSQLNKHVGZJG-JTQLQIEISA-N
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Description

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 4-bromo-substituted pyrazole ring. The (S)-configuration at the pyrrolidine’s 3-position confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediate development . The bromine atom on the pyrazole enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group improves solubility in organic solvents.

Properties

IUPAC Name

tert-butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSQLNKHVGZJG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Activated Pyrrolidine Intermediates

The most common strategy involves reacting a pyrrolidine mesylate or tosylate with 4-bromo-1H-pyrazole under basic conditions. For example, tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is treated with deprotonated 4-bromopyrazole in DMF or N-methylpyrrolidone (NMP) at 80–110°C:

tert-Butyl 3-((mesyl)oxy)pyrrolidine-1-carboxylate+4-bromopyrazoleBase, SolventProduct\text{tert-Butyl 3-((mesyl)oxy)pyrrolidine-1-carboxylate} + \text{4-bromopyrazole} \xrightarrow{\text{Base, Solvent}} \text{Product}

Deprotonation of 4-bromopyrazole with sodium hydride (NaH) or cesium carbonate (Cs2_2CO3_3) generates a nucleophilic species that attacks the activated pyrrolidine intermediate. Yields vary significantly based on the base and solvent system (Table 1).

Table 1: Comparative Yields for Nucleophilic Substitution Reactions

BaseSolventTemperature (°C)Time (h)Yield (%)Source
Cs2_2CO3_3NMP801277
NaHDMF1101258
NaHDMF1001245

Detailed Synthesis Protocols

High-Yield Protocol with Cesium Carbonate

Procedure :

  • Reagent Setup : Dissolve 4-bromopyrazole (0.78 kg, 5.3 mol) and Cs2_2CO3_3 (2.08 kg, 6.4 mol) in NMP (4 L).

  • Reaction : Add tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.8 kg, 5.3 mol) in NMP (5 L) and heat at 80°C for 12 h.

  • Workup : Cool to room temperature, dilute with methyl tert-butyl ether (50 L), and wash with water (4 × 20 L).

  • Purification : Concentrate the organic layer and recrystallize from hexane to obtain the product (1.35 kg, 77% yield).

Key Insights :

  • Cs2_2CO3_3’s mild basicity minimizes side reactions, enhancing regioselectivity.

  • NMP’s high boiling point facilitates prolonged heating without solvent loss.

Sodium Hydride-Mediated Synthesis

Procedure :

  • Deprotonation : Add NaH (60% in mineral oil, 3.13 g, 78.1 mmol) to 4-bromopyrazole (10.44 g, 71.0 mmol) in anhydrous DMF (96 mL) at 0°C.

  • Coupling : Introduce tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (19.82 g, 71.0 mmol) and heat at 100°C for 12 h.

  • Workup : Extract with ethyl acetate, wash with brine, and dry over Na2_2SO4_4.

  • Purification : Perform silica gel chromatography (10–25% EtOAc/hexanes) to isolate the product (10.55 g, 45% yield).

Key Insights :

  • Excess NaH ensures complete deprotonation of 4-bromopyrazole.

  • Column chromatography is critical for removing unreacted starting materials.

Optimization of Reaction Conditions

Solvent Selection

  • NMP vs. DMF : NMP provides higher yields (77%) due to better solubility of intermediates, whereas DMF’s lower boiling point necessitates pressurized reactors for high-temperature reactions.

  • EtOAc/Hexane Mixtures : Optimal for chromatography, with 25% EtOAc efficiently eluting the product.

Temperature and Time

  • 80°C for 12 h : Balances reaction completion and decomposition risks.

  • 110°C Overnight : Increases yield to 58% but raises safety concerns.

Enantioselective Synthesis Considerations

The (S)-enantiomer’s preparation likely requires one of two approaches:

  • Chiral Pool Synthesis : Use enantiomerically pure pyrrolidine precursors, such as (S)-pyrrolidin-3-ol, before introducing the pyrazole group.

  • Kinetic Resolution : Employ chiral catalysts or enzymes to selectively process one enantiomer during synthesis.

However, detailed protocols for these methods are absent from publicly available sources, highlighting a gap in the literature .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of de-brominated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H18BrN3O2
  • CAS Number : 1201657-89-7
  • IUPAC Name : tert-butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

The structure includes a pyrrolidine ring substituted with a bromo-pyrazole moiety, which is essential for its biological activity.

Pharmaceutical Development

The compound is primarily used in the synthesis of various biologically active molecules. It serves as an intermediate in the development of drugs targeting multiple therapeutic areas, including oncology and neuropharmacology.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications of this compound can lead to significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited an IC50 value indicating effective inhibition of cell growth in human leukemia cells, suggesting potential for further development in anticancer therapies.

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Study :
In vitro studies have shown that this compound can reduce neuronal cell death under oxidative stress conditions, highlighting its potential role in developing treatments for conditions like Alzheimer's disease.

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects against leukemia cellsJournal of Medicinal Chemistry
NeuroprotectiveProtection against oxidative stress-induced neuronal damageNeuropharmacology Studies
Anti-inflammatoryReduction of pro-inflammatory cytokines in activated macrophagesInflammation Research

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • Key Differences : The iodine atom replaces bromine, increasing molecular weight (363.19 g/mol vs. ~316.21 g/mol for the bromo analogue) and altering electronic/steric properties. Iodine’s larger atomic radius may influence crystal packing and reactivity in halogen-bonding interactions .
  • Applications : Iodo derivatives are preferred in heavy halogen-specific reactions (e.g., Ullmann couplings) but may exhibit slower oxidative addition in palladium catalysis compared to bromo analogues.
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
  • Applications : The carbamoyl group may improve binding to biological targets (e.g., enzymes), suggesting utility in medicinal chemistry.

Heterocycle-Modified Analogues

Pyridine-Based Derivatives ()
  • Examples :
    • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
    • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences : Pyridine rings (electron-deficient) replace pyrazole, altering electronic properties and metal-coordination behavior. Methoxy groups introduce steric hindrance and modulate solubility .
  • Applications : Pyridine derivatives are often used in ligand design for catalysis due to their strong coordinating ability.

Functional Group Variations on the Pyrrolidine Core

Spiro-Indole Derivatives ()
  • Example : tert-Butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidine]-1'-yl}carbonyl)pyrrolidine-1-carboxylate
  • High yield (94%) and crystallinity (melting point 99°C) suggest synthetic robustness .
Alkyne-Functionalized Derivatives ()
  • Example: tert-Butyl-(S)-2-(7-(benzylamino)-3,7-dioxohept-1-yn-1-yl)pyrrolidine-1-carboxylate
  • Key Differences : A propargyl group enables click chemistry applications (e.g., bioconjugation). The Boc-protected amine exhibits restricted rotation, leading to NMR signal broadening .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-bromo-pyrazole, (S)-pyrrolidine ~316.21 Bromopyrazole, tert-butyl carbamate Cross-coupling, asymmetric synthesis
tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-iodo-pyrazole 363.19 Iodopyrazole Halogen-specific reactions
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate 3-bromo, 4-carbamoyl, 5-methylamino-pyrazole 388.27 Carbamoyl, methylamino Medicinal chemistry
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine, methoxy ~398.28 Methoxypyridine Ligand design

Research Findings and Implications

  • Reactivity : Bromo-substituted pyrazoles exhibit superior performance in palladium-catalyzed cross-couplings compared to iodo analogues due to faster oxidative addition .
  • Solubility : The tert-butyl group enhances organic solubility, but additional polar groups (e.g., carbamoyl) reduce it by promoting hydrogen bonding .
  • Synthetic Utility : Propargyl-functionalized derivatives () enable modular bioconjugation, while spiro-indole systems () offer structural complexity for drug discovery .

Biological Activity

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to summarize the biological activity of this compound, supported by relevant studies, data tables, and case studies.

  • Chemical Formula : C12H18BrN3O2
  • Molecular Weight : 316.19 g/mol
  • CAS Number : 1357384-35-0
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@@HN2C=C(C=N2)Br

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. Studies have shown that pyrazole derivatives can selectively inhibit COX-2 over COX-1, which is significant for reducing inflammation while minimizing gastrointestinal side effects.

Key Findings:

  • COX Inhibition : The compound has been shown to exhibit selective COX-2 inhibition, which is crucial for its anti-inflammatory effects. The selectivity index indicates a preference for COX-2 over COX-1, reducing the risk of ulcerogenic effects associated with non-selective NSAIDs .
  • Anti-inflammatory Activity : In various models, including carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory activity comparable to standard treatments like diclofenac sodium .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyObservations/ResultsReference
COX InhibitionIn vitro assayIC50 values indicate strong COX-2 inhibition
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw swelling compared to control
Analgesic EffectAcetic acid-induced writhing testReduced number of writhing episodes in treated animals
Safety ProfileHistopathological examinationMinimal degenerative changes in stomach, liver, and kidneys

Safety and Toxicology

Safety assessments have indicated that this compound exhibits low toxicity in animal models. The acute oral toxicity tests suggest a high LD50 value, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between functionalized pyrrolidine and pyrazole precursors. A general approach involves:

Activation of the carboxylic acid : Use mixed anhydride formation with reagents like isobutyl chloroformate and DIPEA in dichloromethane (DCM) .

Coupling with amines or heterocycles : For example, reacting with 4-bromo-1H-pyrazole under controlled conditions to introduce the pyrazole moiety.

Purification : Flash chromatography (e.g., silica gel column with gradients of ethyl acetate/hexane) is commonly employed to isolate the product .
Yield optimization often requires precise stoichiometry and temperature control (e.g., 0°C to room temperature) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry. Broad signals may arise due to restricted rotation around the Boc N–C bond, requiring careful analysis .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for bromine-containing derivatives .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and C–Br stretches (~1700 cm1^{-1} and ~600 cm1^{-1}, respectively) .

Q. How is enantiomeric purity ensured during synthesis?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is used to resolve enantiomers. Additionally, stereochemical integrity can be confirmed via X-ray crystallography if single crystals are obtained . For intermediates, optical rotation measurements and chiral derivatization (e.g., Mosher’s acid) may supplement analysis .

Advanced Research Questions

Q. How can contradictions in 1^11H NMR data (e.g., signal broadening) be resolved for this compound?

  • Methodological Answer : Signal broadening in NMR often stems from dynamic effects, such as restricted rotation in the Boc-protected pyrrolidine ring. Solutions include:
  • Variable-temperature NMR : To coalesce split signals and estimate rotational barriers .
  • Use of deuterated solvents : DMSO-d6_6 may slow exchange processes, improving resolution .
  • Alternative protecting groups : Replacing tert-butyl carbamate (Boc) with more rigid groups (e.g., Fmoc) to minimize conformational flexibility .

Q. What strategies optimize crystallinity for X-ray diffraction studies of halogenated pyrrolidine derivatives?

  • Methodological Answer :
  • Solvent selection : Slow evaporation from high-polarity solvents (e.g., DMF/water mixtures) promotes crystal growth .
  • Halogen bonding : The bromine atom in the pyrazole moiety can act as a halogen bond donor, stabilizing crystal packing. SHELX software is recommended for refining structures with anisotropic displacement parameters .
  • Co-crystallization : Adding small-molecule co-formers (e.g., carboxylic acids) to enhance lattice interactions .

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

  • Methodological Answer : Regioselectivity is controlled by:
  • Electrophilic directing groups : The Boc group on pyrrolidine directs substitution to the pyrazole’s 4-position via electronic effects .
  • Temperature and catalysts : Lower temperatures (0–5°C) favor kinetic control, while Pd catalysts (e.g., Suzuki coupling) may alter substitution patterns in cross-coupling reactions .
  • Steric effects : Bulky substituents on pyrrolidine can block certain positions, as seen in analogous iodinated derivatives .

Q. What computational methods complement experimental data for predicting reactivity and stability?

  • Methodological Answer :
  • DFT calculations : To model transition states for bromine substitution reactions and predict activation energies .
  • Molecular docking : For studying interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related compounds .
  • Solubility prediction : Tools like COSMO-RS to optimize solvent systems for reactions or crystallization .

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